molecular formula C12H12BrNO3 B1413946 Ethyl 4-bromo-2-cyano-3-methoxyphenylacetate CAS No. 1807164-75-5

Ethyl 4-bromo-2-cyano-3-methoxyphenylacetate

Cat. No. B1413946
M. Wt: 298.13 g/mol
InChI Key: HKGLBPDEOCLDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-2-cyano-3-methoxyphenylacetate is an organic compound with the molecular formula C₁₂H₁₂BrNO₃ . It belongs to the class of phenylacetate derivatives and contains bromine, cyano, and methoxy functional groups. The compound is characterized by its colorless to yellow liquid form .


Synthesis Analysis

The synthesis of EBCM involves the reaction of ethyl 4-bromo-2-cyano-3-methoxybenzoate with an appropriate reagent (such as sodium cyanide) to introduce the cyano group. The methoxy group is already present in the starting material. The reaction proceeds under suitable conditions (solvent, temperature, and catalyst) to yield EBCM. Detailed synthetic pathways and optimization strategies can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of EBCM consists of a phenyl ring attached to an acetate group. The bromine atom is positioned at the para position, while the cyano group is ortho to the methoxy group. The ethyl ester provides the necessary lipophilicity for potential biological activity. Refer to the chemical formula for a visual representation .


Chemical Reactions Analysis

EBCM may participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and oxidative processes. Researchers have explored its reactivity with different nucleophiles and electrophiles. Investigating its behavior under various reaction conditions is crucial for understanding its versatility and potential applications .


Physical And Chemical Properties Analysis

  • Stability : Store at room temperature .

Safety And Hazards

  • Environmental Impact : Dispose of properly according to local regulations .

Future Directions

  • Target Identification : Identify specific protein targets for EBCM using proteomics and molecular docking .

properties

IUPAC Name

ethyl 2-(4-bromo-2-cyano-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-5-10(13)12(16-2)9(8)7-14/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGLBPDEOCLDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)Br)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-cyano-3-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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